
3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a type of oxadiazole, which is a class of compounds that have been found to possess a wide range of biological activities.
Scientific Research Applications
Chemical Reactions and Synthesis
- Deoxygenative Coupling Reaction : 3-bromo-5-phenyl-1,2,4-oxadiazole demonstrates a novel deoxygenative coupling reaction when heated with sodium azide in dimethylformamide, forming 3-dimethylamino- and 3-dimethylaminomethyleneamino-5-phenyl-1,2,4-oxadiazole (P. Choi, C. Rees, E. Smith, 1982).
Biological Activities and Screening
- Antibacterial Screening : S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, synthesized from 3-nitrobenzoic acid, exhibit significant antibacterial activity against several bacteria, including gram-negative and gram-positive strains (Aziz‐ur‐Rehman et al., 2013).
- Anti-Salmonella Typhi Activity : Derivatives of 1,3,4-oxadiazole, including 5-(3-nitrophenyl)-1,3,4-oxadiazole -2-amine, show significant antibacterial activity against Salmonella typhi (E. Salama, 2020).
Synthesis and Characterization
- Synthesis and Antimicrobial Activity : 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one shows low effectiveness against bacterial species and high antileishmanial activity (R. Ustabaş et al., 2020).
Application in Material Sciences
- Mesogenic Materials : New mesogenic series with 1,3,4-oxadiazole ring and nitro terminal group display diverse liquid crystalline mesophase. The presence of the nitro group significantly influences the liquid crystalline properties of these molecules (H. Abboud et al., 2017).
- Corrosion Inhibition : Oxadiazole derivatives, such as 5-benzyl-3-((4-nitrophenylamino) methyl)-1,3,4-oxadiazole-2-(3H)-thione, show potential as corrosion inhibitors for mild steel in hydrochloric acid solutions (Vikas Kalia et al., 2020).
Neuropharmacological Potential
- CNS Depressant Activity : Substituted derivatives of 1,3,4-oxadiazole, such as 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole, exhibit promising central nervous system depressant activities, including antidepressant, anticonvulsant, and antianxiety effects (Poonam Singh et al., 2012).
properties
IUPAC Name |
3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-3-1-2-10(8-11)13-16-14(21-17-13)9-4-6-12(7-5-9)18(19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZISWIVTINBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4395589.png)
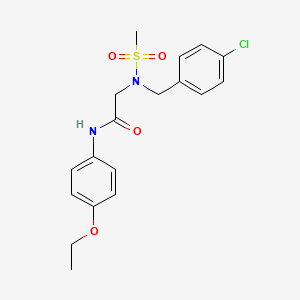
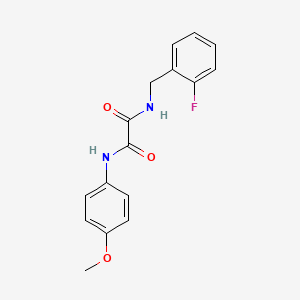
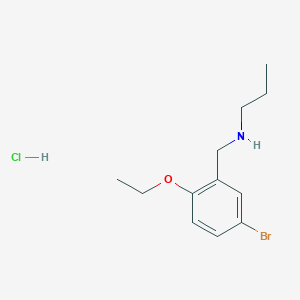
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4395622.png)
![5-{4-[1-(4-methoxyphenyl)-1-methylethyl]phenoxy}-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B4395629.png)
![5-{[(4-chlorophenyl)thio]methyl}-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4395630.png)

![[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4395657.png)
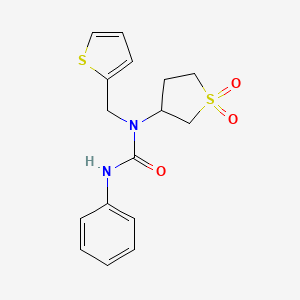
![3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4395676.png)
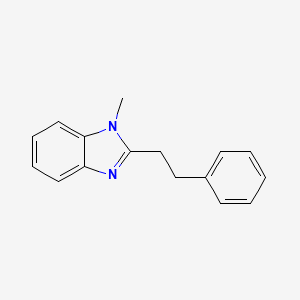
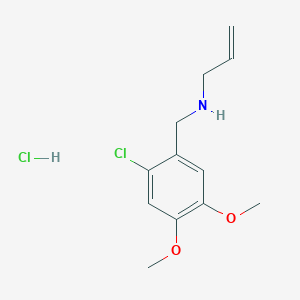
![1-methyl-14-phenyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B4395689.png)